(4-Ethoxy-2,6-difluorophenyl)methanol
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Overview
Description
(4-Ethoxy-2,6-difluorophenyl)methanol is an organic compound with the molecular formula C9H10F2O2 It is characterized by the presence of an ethoxy group and two fluorine atoms attached to a benzene ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-2,6-difluorophenyl)methanol typically involves the reaction of 4-ethoxy-2,6-difluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxy-2,6-difluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products
Oxidation: 4-Ethoxy-2,6-difluorobenzaldehyde or 4-ethoxy-2,6-difluorobenzoic acid.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Products with different functional groups replacing the fluorine atoms.
Scientific Research Applications
(4-Ethoxy-2,6-difluorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4-Ethoxy-2,6-difluorophenyl)methanol exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The ethoxy and fluorine groups can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- (4-Ethoxy-2,6-difluorophenyl)ethanol
- (4-Ethoxy-2,6-difluorophenyl)acetone
- (4-Ethoxy-2,6-difluorophenyl)amine
Uniqueness
(4-Ethoxy-2,6-difluorophenyl)methanol is unique due to the combination of its ethoxy and fluorine substituents, which impart distinct chemical and physical properties. These features can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(4-ethoxy-2,6-difluorophenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c1-2-13-6-3-8(10)7(5-12)9(11)4-6/h3-4,12H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBOKVWHRGLKBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)F)CO)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623502 |
Source
|
Record name | (4-Ethoxy-2,6-difluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438050-23-8 |
Source
|
Record name | (4-Ethoxy-2,6-difluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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